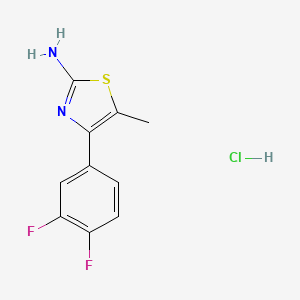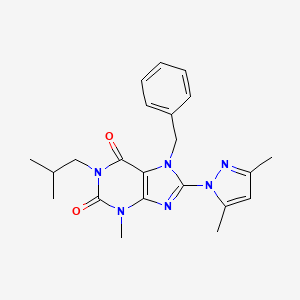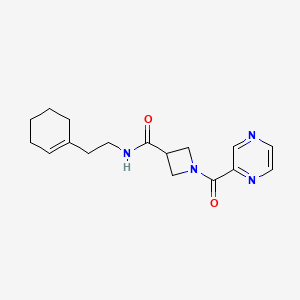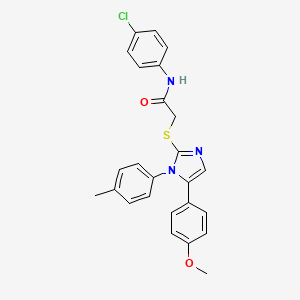
4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride is a useful research compound. Its molecular formula is C10H9ClF2N2S and its molecular weight is 262.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
One significant application of compounds like 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride is in the synthesis of heterocyclic compounds. Shibuya (1984) discussed the reaction of similar compounds to produce various heterocycles, including pyrimidine and thiazole derivatives, which are crucial in medicinal chemistry (Shibuya, 1984).
Corrosion Inhibition
Another application area is in corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives, demonstrating their effectiveness in protecting metal surfaces from corrosion. This has implications for extending the lifespan of metals in industrial applications (Kaya et al., 2016).
Antimicrobial Applications
Thiazole derivatives are also investigated for their antimicrobial properties. Sah et al. (2014) synthesized formazans from a base of thiadiazole and evaluated their effectiveness against pathogenic bacterial and fungal strains (Sah et al., 2014).
Fluorescence Properties
The fluorescence properties of thiazole derivatives are a topic of interest, as discussed by Kammel et al. (2016). These properties are valuable in developing materials for optical and electronic applications (Kammel et al., 2016).
Antifungal and Plant-Growth Regulatory Activities
Compounds containing thiazol-2-amine derivatives, akin to 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine, have been synthesized and studied for their antifungal and plant-growth regulatory activities. Liu et al. (2011) synthesized such derivatives and evaluated their biological activities (Jian‐Bing Liu et al., 2011).
Antiviral Activity
Thiadiazole sulfonamides, similar in structure to the compound , have been synthesized and tested for antiviral activity. Chen et al. (2010) reported certain anti-tobacco mosaic virus activities in these compounds (Chen et al., 2010).
Structural and Theoretical Studies
Extensive structural and theoretical studies are conducted on related compounds. Kerru et al. (2019) analyzed the structure of a similar thiadiazole compound, comparing observed data with theoretical calculations (Kerru et al., 2019).
Organic Chemistry and Drug Development
Compounds with a difluoromethyl group, such as the one , are of growing interest in organic chemistry and drug development. Zafrani et al. (2017) studied the properties of the difluoromethyl group, noting its role as a bioisostere in drug design (Zafrani et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S.ClH/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6;/h2-4H,1H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWJKCRVEZRHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)
![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)

![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2530643.png)




